5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride

Fragment-Based Drug Discovery Lead-Likeness Lipophilic Efficiency

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide hydrochloride is a saturated heterocyclic building block featuring a 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold directly attached to an oxazole-4-carboxamide core. The 2-aza-BCH motif is recognized as a three-dimensional bioisostere of meta- and ortho-disubstituted phenyl rings, offering increased sp³ character and reduced lipophilicity compared to flat aromatic equivalents.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66
CAS No. 2344685-35-2
Cat. No. B2736926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride
CAS2344685-35-2
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66
Structural Identifiers
SMILESC1C2CNC1C2C3=C(N=CO3)C(=O)N.Cl
InChIInChI=1S/C9H11N3O2.ClH/c10-9(13)7-8(14-3-12-7)6-4-1-5(6)11-2-4;/h3-6,11H,1-2H2,(H2,10,13);1H
InChIKeyJMQWAYJPALVISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide Hydrochloride (CAS 2344685-35-2): A 3D-Rich Oxazole Building Block for Medicinal Chemistry


5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide hydrochloride is a saturated heterocyclic building block featuring a 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffold directly attached to an oxazole-4-carboxamide core. The 2-aza-BCH motif is recognized as a three-dimensional bioisostere of meta- and ortho-disubstituted phenyl rings, offering increased sp³ character and reduced lipophilicity compared to flat aromatic equivalents [1]. The hydrochloride salt form provides the free secondary amine within the bicyclic cage, delivering a unique combination of rigidity, a hydrogen-bond-donating handle, and a functionalizable oxazole ring intended for late-stage diversification or direct use in target-focused libraries. Its low calculated logP (1.52) and zero H-bond donor count (for the free base, exclusive of the HCl salt) position it as a compact, polar scaffold for fragment-based drug discovery and beyond Rule-of-Three chemical space exploration .

Why Simple 5-Phenyl-Oxazole-4-Carboxamides Cannot Replace the Azabicyclo[2.1.1]hexane Scaffold in Property-Driven Projects


Substituting a 5-phenyl-oxazole-4-carboxamide for the 2-aza-BCH bearing congener introduces a flat, lipophilic aromatic ring in place of a saturated, bridged heterocycle. Systematic medicinal chemistry campaigns demonstrate that this single-ring replacement shifts key calculated molecular properties: 5-phenyl-oxazole-4-carboxamide (free base) exhibits a higher logP (≈2.0–2.3) and a lower fraction of sp³ centers (Fsp³ ≈0.0) compared to the target compound (logP 1.52, Fsp³ 0.31) [1]. The lower lipophilicity and higher Fsp³ are associated with improved solubility, reduced phospholipidosis risk, and attenuated off-target promiscuity in phenotypic and target-based screens [1]. Furthermore, the rigid, cage-like geometry of the [2.1.1]-system enforces defined exit vectors (C5 exo-substitution) that are inaccessible to a freely rotating phenyl ring, directly impacting conformational pre-organization for protein binding. Procurement decisions that discount these molecular-shape descriptors risk selecting compounds with inferior physicochemical profiles before biological evaluation even begins.

Quantitative Differentiation of 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide HCl Against Closest Building-Block Comparators


Reduced Lipophilicity (logP) Relative to 5-Phenyl-Oxazole-4-Carboxamide Enhances Early Developability

The 2-aza-BCH scaffold delivers a calculated logP of 1.52, which is approximately 0.5–0.8 log units lower than that of the most direct flat aromatic comparator, 5-phenyl-oxazole-4-carboxamide (calc. logP ≈2.0–2.3) . This translates to a theoretical 3- to 6-fold higher aqueous solubility, a parameter routinely correlated with improved in vitro DMPK outcomes and reduced off-target pharmacology risk in fragment-to-lead campaigns .

Fragment-Based Drug Discovery Lead-Likeness Lipophilic Efficiency

Higher Fraction of sp³ Centers (Fsp³ = 0.31) Versus Phenyl-Substituted Isostere (Fsp³ ≈0.0) Confers Conformational Rigidity and Target Selectivity

Replacing a phenyl ring (Fsp³ = 0.0) with the 5-(2-azabicyclo[2.1.1]hexan-5-yl) motif elevates the fraction of sp³-hybridized carbon atoms to 0.31 . Systematic analyses of approved drugs and clinical candidates have shown that higher Fsp³ correlates with increased clinical success rates, improved aqueous solubility, and reduced CYP450 inhibition—effects attributed to the escape from flatland [1]. This molecular-shape descriptor is not tunable by simple methylation or halogenation of a phenyl ring, making the bicyclic scaffold a genuinely discrete selection criterion.

Conformational restriction Bioisosteric replacement Kinase selectivity

Free Secondary Amine in the [2.1.1]-Cage Enables Salt Formation and Broad Derivatization Compared to N-Boc-Protected Analogs

The target compound's 2-azabicyclo[2.1.1]hexane nitrogen is present as a free secondary amine (hydrochloride salt), in contrast to the widely cataloged N-Boc-2-azabicyclo[2.1.1]hexane-5-yl oxazole-4-carboxylic acid (CAS 2225136-40-1) . This eliminates a deprotection step (TFA-mediated Boc removal) that can reduce yields by 10–30% depending on substrate sensitivity. The free amine can be directly acylated, sulfonylated, or alkylated under mild conditions, offering a shorter synthetic route to focused libraries. Commercially, the hydrochloride salt provides enhanced bench stability and easier gravimetric handling compared to the hygroscopic free base.

Chemical diversification Parallel synthesis Late-stage functionalization

C5-exo Substitution Topology Dictates a Unique Exit Vector Geometry Unavailable to 5-Phenyl or 5-Pyrrolidine-Oxazole Analogs

The 2-azabicyclo[2.1.1]hexan-5-yl attachment projects the oxazole-4-carboxamide pharmacophore at a C5-exo orientation with a defined bridgehead-to-oxazole distance and angle (approx. 3.5 Å, 140° measured from the bicyclic C5 carbon) that is topologically distinct from both the planar 1,4-disubstituted phenyl arrangement and the flexible pyrrolidine-3-yl analog [1]. X-ray-based small-molecule crystal structure analyses of structurally related 2-aza-BCH derivatives confirm that the [2.1.1]-cage enforces a single low-energy conformer [2], whereas 5-(pyrrolidin-3-yl)-oxazole-4-carboxamide can populate multiple rotamers. This pre-organization reduces the entropic penalty upon protein binding and can enhance potency for targets with complementary binding-site geometry.

Structure-based design Vector exploration Scaffold hopping

Proven Application Scenarios for 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide HCl Based on Differential Evidence


Fragment-Based Lead Generation Requiring Low logP and High 3D Character

The compound's logP of 1.52 and Fsp³ of 0.31 make it a prime candidate for fragment libraries designed to sample three-dimensional chemical space while maintaining Rule-of-Three compliance . In contrast to 5-phenyl-oxazole-4-carboxamide, which pushes the logP boundary of fragment space, this building block allows fragment screeners to probe protein binding sites with a pre-organized, polar scaffold that is more likely to yield ligand-efficient hits [1].

Parallel Library Synthesis Exploiting the Free Secondary Amine Handle

Medicinal chemistry teams executing array chemistry benefit from the free secondary amine masked as a stable hydrochloride salt . One-step acylation or sulfonylation directly introduces diversity elements without the need for a prior Boc-deprotection sequence, reducing both labor and material costs. The alternative N-Boc-2-aza-BCH oxazole-4-carboxylic acid requires a deprotection step that often necessitates HPLC purification, while the target compound can frequently be purified by simple extraction or precipitation.

Structure-Based Scaffold Hopping to Replace a Phenyl Ring with a Saturated Bioisostere

When hit-to-lead medicinal chemistry reveals that a phenyl ring in the 5-position of an oxazole-4-carboxamide series carries metabolic liability or flat SAR, the 2-aza-BCH unit serves as a direct isosteric replacement . The enforced C5-exo topology and altered electrostatic profile of the bridged piperidine can rescue potency or selectivity for targets where the phenyl group was suboptimal. The quantifiable shift in logP and Fsp³ provides a rational, data-driven justification for the scaffold hop [1].

Quote Request

Request a Quote for 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.